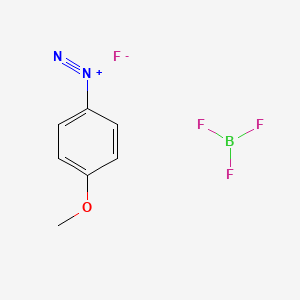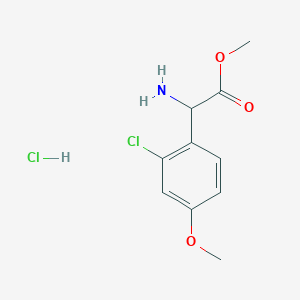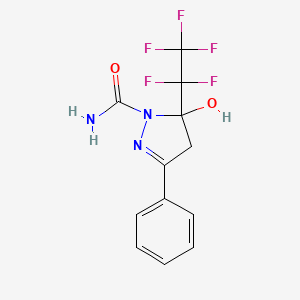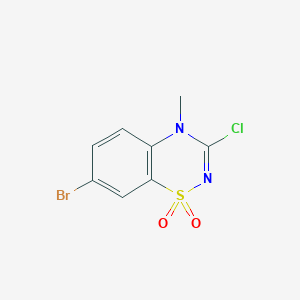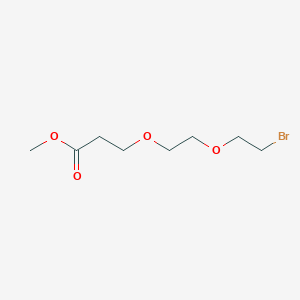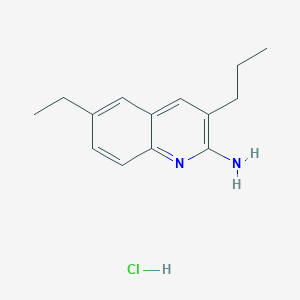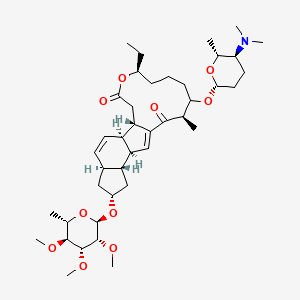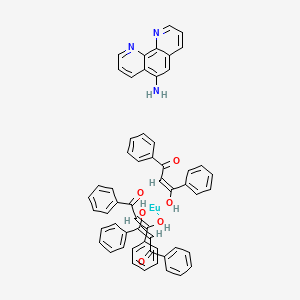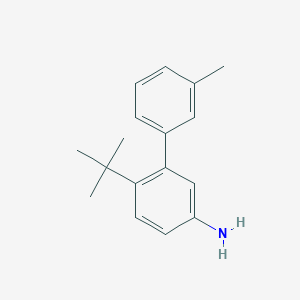
Stellettamide A trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stellettamide A trifluoroacetate is a compound known for its ability to inhibit Ca2+/calmodulin-dependent enzyme activities. It is derived from marine sponges, specifically the Stelletta sponge. This compound has a molecular formula of C26H45N2O·CF3COO and a molecular weight of 514.67 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Stellettamide A trifluoroacetate involves several steps, starting from the extraction of the compound from marine sponges. The compound is then purified and converted into its trifluoroacetate form. The specific synthetic routes and reaction conditions are proprietary and not widely published in the literature .
Industrial Production Methods
Industrial production of this compound is typically carried out by specialized chemical companies. The process involves large-scale extraction, purification, and conversion to the trifluoroacetate form under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Stellettamide A trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Stellettamide A trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in inhibiting Ca2+/calmodulin-dependent enzyme activities.
Medicine: Explored for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mécanisme D'action
Stellettamide A trifluoroacetate exerts its effects by binding to calmodulin, a calcium-binding messenger protein. This binding inhibits the activity of Ca2+/calmodulin-dependent enzymes, which play a crucial role in various cellular processes. The inhibition of these enzymes can affect multiple molecular targets and pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
CiguatoxinCTX 1B: Another marine toxin with similar biological activity.
Maitotoxin: Known for its potent biological effects and similar mechanism of action.
Palytoxin: A marine toxin with comparable inhibitory effects on enzyme activities.
Uniqueness
Stellettamide A trifluoroacetate is unique due to its specific inhibition of Ca2+/calmodulin-dependent enzyme activities and its derivation from the Stelletta sponge. This compound’s unique structure and biological activity make it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C28H45F3N2O3 |
|---|---|
Poids moléculaire |
514.7 g/mol |
Nom IUPAC |
2,2,2-trifluoroacetate;(2E,7E)-4,8,12-trimethyl-N-[(4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl)methyl]trideca-2,7,11-trienamide |
InChI |
InChI=1S/C26H44N2O.C2HF3O2/c1-21(2)10-8-11-22(3)12-9-13-23(4)15-16-26(29)27-20-24-17-19-28(5)18-7-6-14-25(24)28;3-2(4,5)1(6)7/h10,12,15-16,23-25H,6-9,11,13-14,17-20H2,1-5H3;(H,6,7)/b16-15+,22-12+; |
Clé InChI |
JRPHONGLTGFHCG-ANHPGPICSA-N |
SMILES isomérique |
CC(CC/C=C(\C)/CCC=C(C)C)/C=C/C(=O)NCC1CC[N+]2(C1CCCC2)C.C(=O)(C(F)(F)F)[O-] |
SMILES canonique |
CC(CCC=C(C)CCC=C(C)C)C=CC(=O)NCC1CC[N+]2(C1CCCC2)C.C(=O)(C(F)(F)F)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



